molecular formula C13H20ClN3O2 B2626549 tert-Butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 2225144-88-5

tert-Butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B2626549
CAS No.: 2225144-88-5
M. Wt: 285.77
InChI Key: XOMBZFWEFTZRND-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring fused with a substituted pyrazole moiety. The tert-butyloxycarbonyl (Boc) group at the 1-position of the piperidine ring serves as a protective group, enhancing stability during synthetic procedures. The 5-chloro substituent on the pyrazole ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

tert-butyl 4-(3-chloro-1H-pyrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)10-8-11(14)16-15-10/h8-9H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMBZFWEFTZRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the piperidine ring. The tert-butyl ester group is then introduced to complete the synthesis. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as azides or amines.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it valuable in the development of more complex molecules.

Synthetic Routes :
The synthesis often involves the reaction of piperidine derivatives with chlorinated pyrazole compounds. For example, one common method includes reacting 5-chloro-1H-pyrazole with tert-butyl chloroformate in the presence of a base, yielding the desired ester.

Biology

In biological research, tert-butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate is investigated for its potential interactions with biological targets. It may exhibit biological activity due to its ability to bind to specific enzymes or receptors.

Mechanism of Action :
The compound's mechanism of action involves modulation of enzyme activity or receptor interactions, which can lead to various biological effects. Such interactions are critical for understanding the compound's therapeutic potential .

Medicine

The compound is being explored for its therapeutic properties, particularly in drug development. Its structure suggests potential use as a precursor for pharmaceuticals targeting various diseases.

Case Studies :
Recent studies have indicated that derivatives of this compound may possess anti-inflammatory and anti-cancer properties, thus warranting further investigation into its efficacy and safety profiles in clinical settings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to engage in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, spectroscopic properties, and crystallographic data.

Structural Analogues with Varying Pyrazole Substituents

Key Compounds from

Compound ID Substituent on Pyrazole Yield (%) [α]D²⁰ (c, solvent) Notable Features
5m 4-(methoxycarbonyl), p-tolyl 81 −4.3 (c 0.86, MeOH) High yield, chiral center (S-configuration)
5n 4-(methoxycarbonyl), 3-(trifluoromethyl)phenyl 79 +9.9 (c 1.31, MeOH) Bulkier CF₃ group, R-configuration
5o 4-(methoxycarbonyl), 3-(trifluoromethyl)phenyl 63 −9.8 (c 0.85, MeOH) Lower yield, S-configuration
7 Unsubstituted 1H-pyrazolyl N/A N/A Crystalline solid, simplified structure

Comparison with Target Compound

  • Substituent Effects : The target compound’s 5-chloro group is less sterically demanding than the 3-(trifluoromethyl)phenyl group in 5n/5o but more electron-withdrawing than the p-tolyl group in 5m. This may enhance electrophilic substitution reactivity while reducing steric hindrance in reactions .
  • In contrast, trifluoromethyl-substituted derivatives (e.g., 5n/5o) show lower yields, likely due to steric and electronic challenges during synthesis .
  • Optical Activity : The target compound lacks reported optical activity, whereas 5m, 5n, and 5o exhibit significant specific rotations ([α]D²⁰), indicating chiral centers influenced by their substituents .
Piperidine vs. Piperazine Derivatives

Compound from

  • tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate Structure: Features a piperazine ring (six-membered, two nitrogen atoms) instead of piperidine. Crystallography: Triclinic space group P1 with unit cell parameters $a = 6.0568$ Å, $b = 12.0047$ Å, $c = 16.2615$ Å. The presence of both chloro and fluoro substituents enhances dipole interactions, influencing crystal packing . Hydrogen Bonding: The carbonyl and aromatic groups participate in intermolecular hydrogen bonds, a pattern less pronounced in piperidine-based analogs .

Comparison with Target Compound

  • Crystallinity : The target compound’s crystallinity (if reported) may differ due to reduced hydrogen-bonding sites compared to the piperazine derivative .
Amino- and Methyl-Substituted Analogue

Compound from

  • tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate Substituents: 5-amino and 3-methyl groups on pyrazole. Properties: The amino group increases polarity and solubility in polar solvents. However, the compound is discontinued, suggesting synthetic or stability issues .

Comparison with Target Compound

  • Reactivity: The amino group in the analog allows for further functionalization (e.g., acylation), whereas the chloro group in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Toxicity: Chloro substituents are generally associated with higher toxicity compared to amino or methyl groups, impacting occupational safety guidelines .

Biological Activity

Tert-butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H21ClN3O2
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 278798-07-5

The compound features a piperidine ring substituted with a pyrazole moiety and a tert-butyl ester group, which contribute to its stability and reactivity in biological systems.

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly kinases and phosphatases. These interactions can modulate enzyme activity, which is crucial for cellular signaling pathways. The compound may act as either an inhibitor or an activator depending on the specific enzyme and context of the reaction.

Cellular Effects

The compound influences several cellular processes, including:

  • Cell Signaling : Modulates pathways such as MAPK/ERK, essential for cell proliferation and differentiation.
  • Gene Expression : Affects transcription factors involved in the regulation of genes associated with inflammation and cancer.
  • Metabolic Pathways : Alters metabolic functions through enzyme modulation .

The mechanism of action involves binding to specific molecular targets, including enzymes and receptors. This binding can inhibit or activate pathways related to inflammation and cancer progression. For example, it may inhibit cyclooxygenase enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects.

Case Studies

  • Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety is often linked with enhanced pharmacological effects, suggesting potential applications in oncology .
  • Neurotransmitter Interaction : Research indicates that similar compounds can interact with neurotransmitter systems, which may lead to applications in treating neurological disorders. Studies have shown that modifications to the structure can significantly influence pharmacodynamics and pharmacokinetics .
  • Inflammatory Response Modulation : The compound has been evaluated for its ability to modulate inflammatory responses in animal models, showing promise as a therapeutic agent for conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H21ClN3O2Anti-inflammatory, anti-cancer
3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidineC13H21N3OAnti-inflammatory, analgesic
4-(5-Bromo-1H-indazol-3-yl)piperidineC17H22BrN3O2Potential anti-cancer properties

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